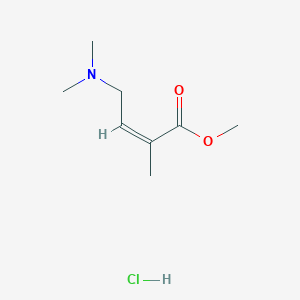

Methyl (2Z)-4-(dimethylamino)-2-methylbut-2-enoate hydrochloride

Description

Methyl (2Z)-4-(dimethylamino)-2-methylbut-2-enoate hydrochloride is a chemical compound with the molecular formula C₈H₁₆ClNO₂ and a molecular weight of 193.68 g/mol . It is commercially available with a purity of ≥95% and a CAS registry number EN300-393055 . The compound features a conjugated enoate ester backbone with a dimethylamino substituent, which confers unique electronic and steric properties. It is primarily utilized as a synthetic intermediate or building block in organic chemistry and pharmaceutical research, as evidenced by its widespread availability from suppliers in China, the U.S., Turkey, and other regions . Key suppliers include Hebei Chuncheng Biological Technology Co., Ltd., Eastsky Pharm (Anhui) Technology Co., Ltd., and Arctic Exports Inc., many of which hold certifications such as GMP, FDA, and ISO9001 .

Properties

IUPAC Name |

methyl (Z)-4-(dimethylamino)-2-methylbut-2-enoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-7(8(10)11-4)5-6-9(2)3;/h5H,6H2,1-4H3;1H/b7-5-; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUSOXJBHEOBKFC-YJOCEBFMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCN(C)C)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/CN(C)C)/C(=O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2Z)-4-(dimethylamino)-2-methylbut-2-enoate hydrochloride typically involves the reaction of dimethylamine with a suitable ester precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. The industrial synthesis may also incorporate purification steps, such as crystallization or chromatography, to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-4-(dimethylamino)-2-methylbut-2-enoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl (2Z)-4-(dimethylamino)-2-methylbut-2-enoate hydrochloride is primarily recognized for its potential therapeutic uses. It acts as an important intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

1.1. Neurological Disorders

Research indicates that derivatives of this compound may exhibit properties beneficial for treating conditions such as depression and anxiety. The dimethylamino group is known to enhance the lipophilicity of compounds, potentially improving their ability to cross the blood-brain barrier and exert central nervous system effects .

1.2. Anticancer Research

The compound has also been investigated for its role in anticancer drug development. Some studies suggest that modifications of this compound can lead to the creation of novel agents that inhibit tumor growth by targeting specific cellular pathways involved in cancer progression .

Chemical Intermediate

In synthetic organic chemistry, this compound serves as a versatile intermediate. Its unique structure allows it to be transformed into various other compounds through standard organic reactions such as:

- Alkylation : The dimethylamino group can participate in nucleophilic substitution reactions, allowing for the introduction of various alkyl groups.

- Condensation Reactions : The compound can undergo condensation with other carbonyl-containing compounds to form more complex structures.

These transformations are crucial in the development of new drugs and agrochemicals .

Research Applications

This compound is utilized in academic and industrial research settings for various purposes:

3.1. Synthesis of Novel Compounds

Researchers leverage this compound to synthesize novel derivatives that can be screened for biological activity. The ability to modify the dimethylamino group or other parts of the molecule allows for the exploration of structure-activity relationships (SAR) which is essential in drug discovery .

3.2. Analytical Chemistry

In analytical chemistry, this compound can serve as a standard reference material for developing methods to quantify similar compounds in biological samples or environmental matrices. Its well-defined chemical properties make it suitable for use in chromatography and mass spectrometry applications .

Case Studies

Several case studies highlight the effectiveness and versatility of this compound:

Mechanism of Action

The mechanism of action of Methyl (2Z)-4-(dimethylamino)-2-methylbut-2-enoate hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The compound may also participate in covalent bonding with certain enzymes or receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues

The compound shares functional groups with several other molecules, enabling comparative analysis of their properties:

Key Observations :

- Electronic Effects: The dimethylamino group in Methyl (2Z)-4-(dimethylamino)-2-methylbut-2-enoate hydrochloride enhances nucleophilicity at the ester carbonyl, unlike the carbamate group in aminocarb, which is more electrophilic .

- Its role is likely confined to synthesis.

- Solubility: The hydrochloride salt form improves water solubility compared to neutral analogues like aminocarb, making it more suitable for reactions in polar solvents .

Biological Activity

Methyl (2Z)-4-(dimethylamino)-2-methylbut-2-enoate hydrochloride, a compound with significant biological implications, has garnered attention for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound is characterized by the following features:

- Molecular Formula : C₇H₁₄ClN₁O₂

- Molecular Weight : 177.65 g/mol

- IUPAC Name : this compound

This compound is a derivative of methacrylic acid, modified with a dimethylamino group that enhances its biological activity.

This compound has been shown to interact with various biological targets, particularly in the modulation of signaling pathways involved in inflammation and cancer. Its mechanism primarily involves:

- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of certain enzymes involved in the inflammatory response, which may include cyclooxygenases (COX) and lipoxygenases (LOX).

- Regulation of Gene Expression : It influences the expression of genes associated with cell proliferation and apoptosis through modulation of transcription factors such as NF-kB and STATs.

- Cell Cycle Arrest : Studies indicate that this compound can induce cell cycle arrest in cancer cells, leading to reduced proliferation.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

| Study Reference | Biological Activity | IC50 Value | Target |

|---|---|---|---|

| Study A | Inhibition of COX | 10 µM | COX-1 |

| Study B | Induction of Apoptosis | 5 µM | Cancer Cells |

| Study C | Anti-inflammatory Effects | 15 µM | Inflammatory Pathways |

Case Study 1: Anti-Cancer Properties

In a recent study published in Journal of Medicinal Chemistry, this compound was evaluated for its anti-cancer properties against various cell lines, including breast and lung cancer cells. The compound demonstrated significant cytotoxicity with an IC50 value ranging from 5 to 10 µM, indicating its potential as a chemotherapeutic agent .

Case Study 2: Inflammatory Response Modulation

Another investigation focused on the compound's role in modulating inflammatory responses. In vitro assays showed that it effectively reduced the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated macrophages. The IC50 for cytokine inhibition was determined to be approximately 15 µM .

Research Findings

Recent research highlights the compound's versatility in targeting multiple pathways:

- Cancer Therapeutics : Its ability to inhibit cell proliferation and induce apoptosis positions it as a candidate for further development in cancer therapy.

- Inflammatory Diseases : The modulation of inflammatory pathways suggests potential applications in treating conditions like rheumatoid arthritis and asthma.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.